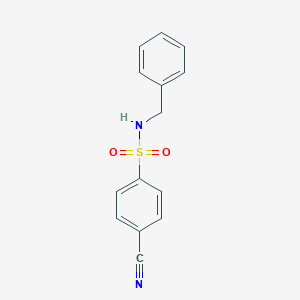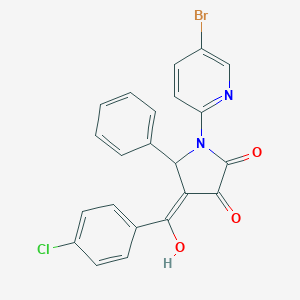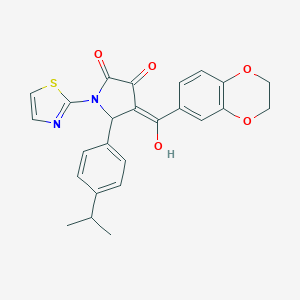![molecular formula C11H15NOS B267784 N-[2-(methylsulfanyl)phenyl]butanamide](/img/structure/B267784.png)
N-[2-(methylsulfanyl)phenyl]butanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(methylsulfanyl)phenyl]butanamide, also known as NSI-189, is a novel compound that has gained attention for its potential use in treating depression and other mood disorders. This compound is a small molecule that was developed by Neuralstem, Inc., a biotechnology company that specializes in the development of therapies for central nervous system diseases. In
Mechanism of Action
N-[2-(methylsulfanyl)phenyl]butanamide is believed to work by increasing the production of new neurons in the hippocampus. This increase in neurogenesis is thought to be mediated by the upregulation of certain genes and the activation of specific signaling pathways. N-[2-(methylsulfanyl)phenyl]butanamide has also been shown to increase the levels of certain neurotransmitters, such as serotonin and dopamine, which are involved in mood regulation.
Biochemical and Physiological Effects:
N-[2-(methylsulfanyl)phenyl]butanamide has been shown to have a number of biochemical and physiological effects. Animal studies have shown that N-[2-(methylsulfanyl)phenyl]butanamide can increase the production of new neurons in the hippocampus, as well as increase the levels of certain neurotransmitters, such as serotonin and dopamine. N-[2-(methylsulfanyl)phenyl]butanamide has also been shown to improve cognitive function and reduce symptoms of depression in animal models.
Advantages and Limitations for Lab Experiments
N-[2-(methylsulfanyl)phenyl]butanamide has several advantages for lab experiments. It is a small molecule that can easily be synthesized and purified. It has also been extensively studied in animal models, making it a well-characterized compound. However, there are also some limitations to using N-[2-(methylsulfanyl)phenyl]butanamide in lab experiments. It has not yet been tested in human clinical trials, so its safety and efficacy in humans are still unknown. Additionally, N-[2-(methylsulfanyl)phenyl]butanamide has a relatively short half-life, which may limit its effectiveness in some experiments.
Future Directions
There are several future directions for the study of N-[2-(methylsulfanyl)phenyl]butanamide. One area of research is the potential use of N-[2-(methylsulfanyl)phenyl]butanamide in treating other neurological disorders, such as Alzheimer's disease and traumatic brain injury. Another area of research is the optimization of N-[2-(methylsulfanyl)phenyl]butanamide's pharmacological properties, such as its half-life and bioavailability. Finally, there is a need for further research into the safety and efficacy of N-[2-(methylsulfanyl)phenyl]butanamide in humans, which will require clinical trials.
Synthesis Methods
N-[2-(methylsulfanyl)phenyl]butanamide is synthesized through a multi-step process that involves the use of various reagents and solvents. The synthesis starts with the reaction of 2-bromo-4-methylthiophenol with 2-bromoacetophenone in the presence of a base to form 2-(methylsulfanyl)phenyl)-2-oxoethyl bromide. This compound is then reacted with butylamine in the presence of a reducing agent to form N-[2-(methylsulfanyl)phenyl]butanamide.
Scientific Research Applications
N-[2-(methylsulfanyl)phenyl]butanamide has been extensively studied for its potential use in treating depression and other mood disorders. Animal studies have shown that N-[2-(methylsulfanyl)phenyl]butanamide can increase the production of new neurons in the hippocampus, a region of the brain that is involved in memory and mood regulation. This increase in neurogenesis has been linked to improvements in mood and cognitive function.
properties
Product Name |
N-[2-(methylsulfanyl)phenyl]butanamide |
|---|---|
Molecular Formula |
C11H15NOS |
Molecular Weight |
209.31 g/mol |
IUPAC Name |
N-(2-methylsulfanylphenyl)butanamide |
InChI |
InChI=1S/C11H15NOS/c1-3-6-11(13)12-9-7-4-5-8-10(9)14-2/h4-5,7-8H,3,6H2,1-2H3,(H,12,13) |
InChI Key |
ANZMLOONXZISMQ-UHFFFAOYSA-N |
SMILES |
CCCC(=O)NC1=CC=CC=C1SC |
Canonical SMILES |
CCCC(=O)NC1=CC=CC=C1SC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![Ethyl 5-cyano-4-(2-furyl)-6-{[2-oxo-2-(2-toluidino)ethyl]sulfanyl}-2-phenyl-1,4-dihydro-3-pyridinecarboxylate](/img/structure/B267710.png)
![2-{[3-cyano-4-(4-hydroxy-3-methoxyphenyl)-5-oxo-1,4,5,6,7,8-hexahydro-2-quinolinyl]sulfanyl}-N-(2-ethylphenyl)acetamide](/img/structure/B267711.png)
![Ethyl 4-(3,4-dimethoxyphenyl)-2-[(2-fluorobenzoyl)amino]thiophene-3-carboxylate](/img/structure/B267712.png)

![3-{[(3-Chloroanilino)carbonyl]amino}benzamide](/img/structure/B267717.png)




